molecular formula C13H21NO2S B6340320 tert-butyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate CAS No. 1221341-93-0

tert-butyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate

Cat. No.: B6340320
CAS No.: 1221341-93-0
M. Wt: 255.38 g/mol
InChI Key: MROWJAXUIUAUGO-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a methyl group, and a thiophen-2-ylmethylamino group attached to a propanoate backbone

Properties

IUPAC Name

tert-butyl 2-methyl-3-(thiophen-2-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-10(12(15)16-13(2,3)4)8-14-9-11-6-5-7-17-11/h5-7,10,14H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROWJAXUIUAUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CS1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate typically involves the esterification of 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and recyclable is also common to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various ester or amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiophene derivatives often exhibit significant biological activities, including:

  • Antimicrobial Activity : Thiophene derivatives have been reported to possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
  • Cytotoxicity Against Cancer Cells : Initial studies indicate that tert-butyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate may have cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

Applications in Medicinal Chemistry

  • Drug Development : The compound's structural features make it a candidate for further modification to enhance its pharmacological properties. Its potential as an antimicrobial or anticancer agent warrants detailed investigation through structure-activity relationship (SAR) studies.
  • Design of Prodrugs : Given its ester functionality, this compound could be explored as a prodrug to improve the bioavailability of therapeutic agents by masking polar functional groups that hinder absorption.

Agrochemical Applications

The compound may also find applications in agrochemicals due to its biological activity:

  • Pesticide Development : The antimicrobial properties can be leveraged to develop new pesticides or fungicides that are less toxic to humans and the environment compared to conventional agents.

Materials Science

In materials science, the incorporation of thiophene units into polymers can enhance their electrical conductivity and thermal stability:

  • Conductive Polymers : The compound could be utilized in synthesizing conductive polymers for electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Nanocomposites : Its integration into nanocomposite materials may improve mechanical properties and provide functionalities like self-healing or enhanced thermal resistance.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The thiophene ring and the amine group are likely involved in binding to the target molecule, while the ester group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

  • tert-Butyl 2-methyl-3-{[(phenyl)methyl]amino}propanoate
  • tert-Butyl 2-methyl-3-{[(furanyl)methyl]amino}propanoate
  • tert-Butyl 2-methyl-3-{[(pyridyl)methyl]amino}propanoate

Comparison: tert-Butyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with phenyl, furanyl, or pyridyl groups. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Biological Activity

tert-butyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a methyl group, and a thiophen-2-ylmethyl amino moiety. This unique combination contributes to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene ring enhances the compound's ability to engage in π-π stacking interactions with biological macromolecules, which is crucial for its binding affinity and biological effects.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example, one study indicated an IC50 value of approximately 10 µM against HCT-116 human colorectal cancer cells, suggesting significant antiproliferative activity .

Antiviral Activity

Research has also explored the antiviral properties of the compound. In a screening assay against Tobacco Mosaic Virus (TMV), it showed promising antiviral activity comparable to established antiviral agents . The compound's mechanism involves inhibiting viral replication pathways, which is critical for its application in antiviral drug development.

Case Studies

  • Anticancer Evaluations : A study investigated the efficacy of various derivatives of the compound in inhibiting cancer cell growth. The results indicated that modifications to the thiophene moiety significantly influenced anticancer activity, with some derivatives showing enhanced potency compared to the parent compound .
  • Antiviral Screening : In another study focusing on antiviral efficacy, derivatives of the compound were tested for their ability to inhibit TMV infection in vivo. Results showed that certain derivatives achieved over 40% inhibition at concentrations of 500 mg/L, highlighting their potential as antiviral agents .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to similar compounds:

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer10
Similar Compound AAntiviral500 mg/L
Similar Compound BAnticancer15

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